N-(6-chloro-7H-purin-2-yl)acetamide
Overview
Description
“N-(6-chloro-7H-purin-2-yl)acetamide” is a chemical compound with the molecular formula C7H6ClN5O . It is a yellow to brown solid .
Synthesis Analysis
The synthesis of “N-(6-chloro-7H-purin-2-yl)acetamide” involves heating 6-chloro-9H-purin-2-amine with acetic anhydride at 180°C. The mixture is then refluxed overnight. After cooling to room temperature, ethoxyethane is added. The precipitate is collected by filtration and dried. Further purification is achieved through a reverse phase flash column chromatography .Molecular Structure Analysis
The InChI code for “N-(6-chloro-7H-purin-2-yl)acetamide” is 1S/C7H6ClN5O/c1-3(14)11-7-12-5(8)4-6(13-7)10-2-9-4/h2H,1H3,(H2,9,10,11,12,13,14) .Physical And Chemical Properties Analysis
“N-(6-chloro-7H-purin-2-yl)acetamide” has a molecular weight of 211.61 . It is a solid at room temperature . The compound is very soluble, with a solubility of 2.96 mg/ml .Scientific Research Applications
Synthesis of glucopyranos-6′-yl purine and pyrimidine isonucleosides
Scientific Field
Biochemistry
Application Summary
This compound is used in the synthesis of new isonucleosides, which are potential cholinesterase inhibitors .
Methods of Application
The synthesis involves the Mitsunobu coupling of partially acetylated and benzylated methyl glucopyranosides with purine and pyrimidine derivatives .
Results
Four compounds from this series were shown to be effective and selective inhibitors of acetylcholinesterase with inhibition constants in the micromolar concentration range .
Synthesis of enantiomers of N-(2-aminopurin-6-yl)amino acids
Scientific Field
Organic Chemistry
Application Summary
2-acetamido-6-chloropurine is used in the synthesis of nonracemic N-(2-aminopurin-6-yl)-substituted amino acids .
Methods of Application
The synthesis involves nucleophilic substitution of chlorine atom in 2-acetamido-6-chloropurine upon treatment with amino acid tert-butyl esters and subsequent removal of protecting groups .
Results
The enantiomeric composition of the synthesized compounds was determined by HPLC on chiral stationary phases .
Enzymatic synthesis of 2′-deoxyguanosine
Application Summary
2-acetamido-6-chloropurine is used in the enzymatic synthesis of 2′-deoxyguanosine .
Methods of Application
The specific methods of application for this use are not detailed in the source .
Results
The specific results or outcomes for this use are not detailed in the source .
Safety And Hazards
properties
IUPAC Name |
N-(6-chloro-7H-purin-2-yl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN5O/c1-3(14)11-7-12-5(8)4-6(13-7)10-2-9-4/h2H,1H3,(H2,9,10,11,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZZCIBFHZYEENN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC2=C(C(=N1)Cl)NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60997366 | |
Record name | N-(6-Chloro-3H-purin-2-yl)ethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60997366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-chloro-7H-purin-2-yl)acetamide | |
CAS RN |
7602-01-9 | |
Record name | 7602-01-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69879 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(6-Chloro-3H-purin-2-yl)ethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60997366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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